![molecular formula C14H15N5O2S B2967182 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1210488-27-9](/img/structure/B2967182.png)
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5O2S and its molecular weight is 317.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives, showcasing their potential in the development of new antioxidant agents. These complexes exhibit significant in vitro antioxidant activity, highlighting the functional versatility of the pyrazole-acetamide scaffold in medicinal chemistry. The study underscores the effect of hydrogen bonding on the self-assembly processes of these complexes, which may inform future drug design strategies focusing on enhancing antioxidant properties (Chkirate et al., 2019).
Pharmacological Evaluation for Anticancer and Antioxidant Properties
Further research into 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, has explored their pharmacological potential. Computational and pharmacological assessments have identified these derivatives as promising candidates for toxicity assessment, tumor inhibition, and as antioxidants. Their binding affinity to various molecular targets suggests a multifaceted approach to cancer therapy and highlights the compound's relevance in developing new therapeutic agents (Faheem, 2018).
Synthesis and Characterization for Anti-inflammatory Activity
The synthesis of novel derivatives based on the structural framework of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been explored for their anti-inflammatory activities. These studies are vital in the quest for new anti-inflammatory agents, providing insights into the chemical modifications that enhance biological activity and specificity. The research contributes to a deeper understanding of the structural requirements for anti-inflammatory efficacy and opens avenues for the development of targeted therapies (Sunder et al., 2013).
Mechanism of Action
Target of action
They are found in many drugs that have antifungal, antiprotozoal, and antihelmintic activities . Thiophene derivatives also show various activities, such as anti-inflammatory and serotonin antagonistic effects .
Mode of action
Imidazole derivatives often work by interacting with enzymes or receptors in the cell, disrupting their normal function .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many imidazole derivatives affect pathways related to cell growth and metabolism .
Result of action
Based on the activities of other imidazole and thiophene derivatives, it might have potential therapeutic effects .
properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-9(2)19-6-5-11(18-19)13-16-17-14(21-13)15-12(20)8-10-4-3-7-22-10/h3-7,9H,8H2,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCWDRNBTFDNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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